Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)
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Overview
Description
Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) is a complex organometallic compound that features a nickel(II) center coordinated to a variety of ligands, including a chloro group, a 4-cyanophenyl group, and a chiral phosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) typically involves the coordination of the nickel(II) center with the desired ligands. The process often starts with the preparation of the chiral phosphine ligand, which is then reacted with a nickel(II) precursor, such as nickel(II) chloride, in the presence of the 4-cyanophenyl group. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and may require the use of a solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) can undergo various types of chemical reactions, including:
Oxidation: The nickel(II) center can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced to nickel(I) or nickel(0) species.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of ligands such as phosphines, amines, or halides under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions can result in the formation of new nickel complexes with different ligand environments.
Scientific Research Applications
Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation.
Materials Science: It can be employed in the development of new materials with unique electronic or magnetic properties.
Biological Studies: The compound’s chiral nature makes it useful in studying enantioselective processes and interactions with biological molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) exerts its effects involves the coordination of the nickel center with various substrates. The chiral phosphine ligand plays a crucial role in determining the stereochemistry of the reactions. The nickel center can facilitate electron transfer processes, activate substrates, and stabilize reaction intermediates through coordination.
Comparison with Similar Compounds
Similar Compounds
- Chloro(4-cyanophenyl){®-1-[(S)-2-(diphenylphosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)
- Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-methylphenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)
Uniqueness
Chloro(4-cyanophenyl){®-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II) is unique due to the presence of the bis(4-fluorophenyl)phosphinoferrocenyl ligand, which imparts distinct electronic and steric properties. This makes the compound particularly effective in certain catalytic applications and provides unique reactivity compared to similar compounds.
Properties
Molecular Formula |
C39H52ClF2FeNNiP2- |
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Molecular Weight |
784.8 g/mol |
IUPAC Name |
benzonitrile;1-[2-bis(4-fluorophenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;chloronickel;cyclopentane;iron |
InChI |
InChI=1S/C27H38F2P2.C7H4N.C5H10.ClH.Fe.Ni/c1-19(31(26(2,3)4)27(5,6)7)24-9-8-10-25(24)30(22-15-11-20(28)12-16-22)23-17-13-21(29)14-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1 |
InChI Key |
GRGZZSVQVWLVNU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Origin of Product |
United States |
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